

An In-depth Technical Guide to N-(4-Chlorophenyl)Maleamic Acid

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Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)Maleamic Acid

Cat. No.: B182854

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Bioactive Synthesis

N-(4-Chlorophenyl)maleamic acid is a monoamide derivative of maleic acid that has garnered significant interest within synthetic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid, an amide, and a cis-alkene configuration, makes it a highly reactive and versatile building block.[2] The presence of the 4-chlorophenyl group notably influences the compound's electronic properties, solubility, and reactivity, making it a valuable model for studying N-aryl substituted maleamic acids.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents. It is primarily utilized in the synthesis of bioactive molecules, with research pointing towards its potential in developing anti-inflammatory and anti-cancer compounds.[3]

Core Identifiers and Chemical Properties

Precise identification is paramount in chemical research and development. **N-(4-Chlorophenyl)maleamic acid** is cataloged under several key identifiers.

Identifier	Value	Source(s)
CAS Number	7242-16-2	[1][2][4][5][6]
Molecular Formula	C10H8ClNO3	[1][3][4]
Molecular Weight	225.63 g/mol	[2][3][4]
IUPAC Name	(2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid	[1][3]
InChI	InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-	[3][6]
InChI Key	FBTQVXSNFILAQY-WAYWQWQTSA-N	[2][3][6]
SMILES	<chem>C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl</chem>	[3]

The physicochemical properties of **N-(4-Chlorophenyl)maleamic acid** are critical for its handling, storage, and application in synthetic protocols.

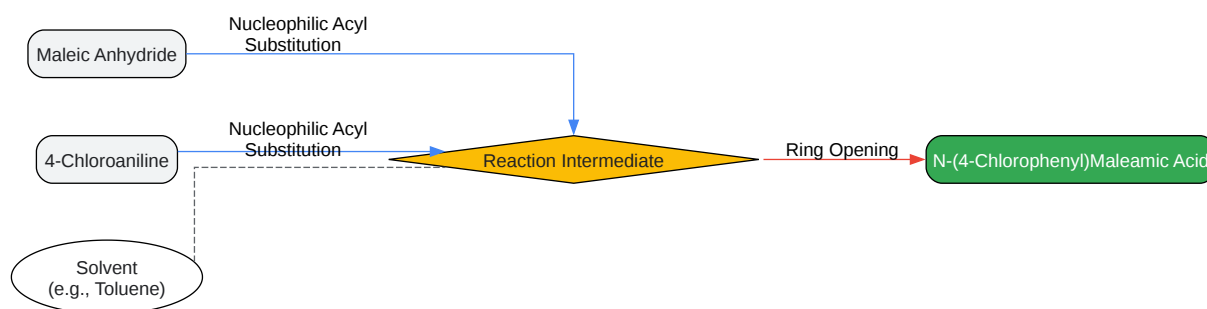
Property	Value	Source(s)
Physical State	Solid, typically a yellow solid.	[1][7]
Melting Point	199 °C	[3][5]
Boiling Point	466.2 ± 45.0 °C (Predicted)	[3][4]
Density	1.448 ± 0.06 g/cm ³ (Predicted)	[3][4]

Synthesis and Mechanism

The principal and most straightforward method for synthesizing **N-(4-Chlorophenyl)maleamic acid** is through the nucleophilic acyl substitution reaction between maleic anhydride and 4-

chloroaniline.[2] This reaction involves the attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.[2]

Synthesis Workflow



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Caption: Synthesis of **N-(4-Chlorophenyl)Maleamic Acid**.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of N-aryl maleamic acids.[8][9]

Materials:

- Maleic anhydride (1.0 eq)
- 4-Chloroaniline (1.0 eq)
- Toluene (or other suitable aprotic solvent)
- Dilute Hydrochloric Acid

- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Dissolution:** Dissolve maleic anhydride (0.025 mol) in 25 ml of toluene. In a separate flask, dissolve 4-chloroaniline (0.025 mol) in 20 ml of toluene.
- **Reaction:** Add the 4-chloroaniline solution dropwise to the maleic anhydride solution with constant stirring at room temperature.
- **Completion:** Stir the resulting mixture for approximately 30-60 minutes. Allow it to stand for an additional 30 minutes to ensure the reaction goes to completion.^[8]
- **Work-up:** Treat the mixture with dilute hydrochloric acid to quench any unreacted 4-chloroaniline.
- **Isolation:** Filter the resulting solid product under suction.
- **Purification:** Wash the solid thoroughly with water to remove unreacted maleic anhydride and maleic acid formed from hydrolysis.^{[8][9]}
- **Recrystallization:** Recrystallize the crude product from ethanol to obtain pure **N-(4-Chlorophenyl)maleamic acid**.^[8]

Chemical Reactivity and Applications

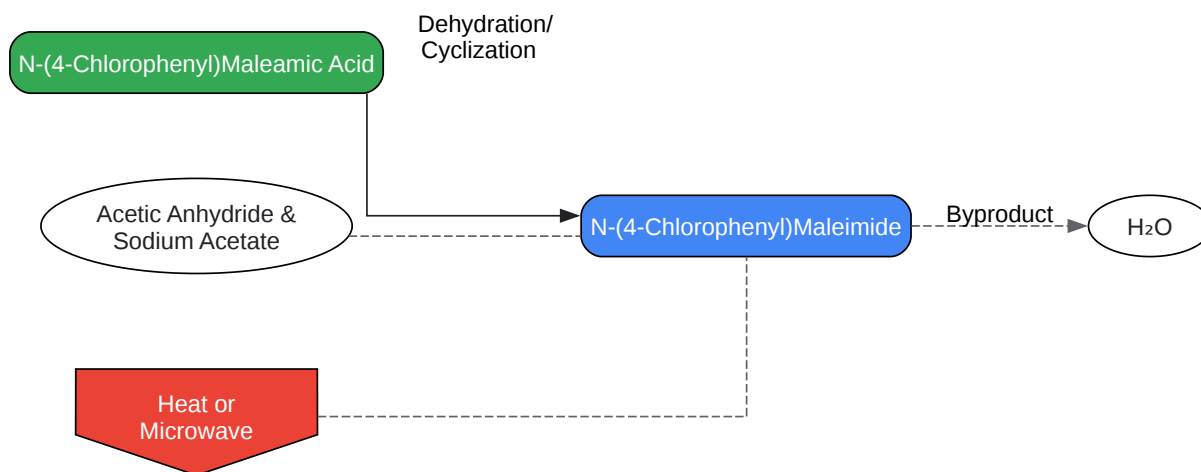
Cyclization to Maleimide

A key chemical transformation of **N-(4-Chlorophenyl)maleamic acid** is its intramolecular cyclization via dehydration to form N-(4-Chlorophenyl)maleimide.^[2] This resulting maleimide is a valuable synthetic intermediate, as its electron-deficient double bond makes it an excellent dienophile and Michael acceptor for various cycloaddition reactions, such as the Diels-Alder reaction.^{[2][10]}

This cyclization can be achieved through thermal heating or microwave irradiation, typically in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium

acetate.[2][10] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[10]

Workflow for Cyclization



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Caption: Conversion to N-(4-Chlorophenyl)Maleimide.

Role in Drug Discovery

Maleamic acid derivatives are recognized for their utility as acid-sensitive linkers or "caging groups" in smart drug delivery systems.[2] These systems are designed to release active pharmaceutical ingredients in response to specific pH changes, such as those found in tumor microenvironments. The rate of hydrolysis, a critical factor for such applications, is influenced by the substituents on the molecule.[2] Therefore, **N-(4-Chlorophenyl)maleamic acid** serves as an important compound for studying these structure-activity relationships.[2] Its derivatives have also been explored for various therapeutic applications, including potential anti-HBV agents.[11]

Structural Insights

Single-crystal X-ray crystallography has revealed that the N-(p-chlorophenyl)maleamic acid molecule is nearly planar.[2] This planarity suggests a degree of electronic communication between the aromatic ring and the maleamic acid chain. In the solid state, molecules are organized through a network of intermolecular hydrogen bonds, forming a well-defined three-dimensional structure.[2]

Safety and Handling

N-(4-Chlorophenyl)maleamic acid is classified as an irritant.

- Hazards: Causes skin, eye, and respiratory system irritation.[7] May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
- Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and use adequate ventilation.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]
- Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7]
- Storage: Store in a cool, dry place in a tightly closed container.[7]
- Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[7]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][12][13]

Conclusion

N-(4-Chlorophenyl)maleamic acid is a foundational chemical entity with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity, particularly its conversion to the corresponding maleimide, make it an indispensable tool for researchers. Its role as a model compound for studying N-aryl maleamic acids and its application in developing sophisticated drug delivery systems underscore its importance in the ongoing quest for novel and more effective therapeutic agents.

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